molecular formula C18H20F3N3O2S B2416959 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1235321-55-7

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2416959
CAS RN: 1235321-55-7
M. Wt: 399.43
InChI Key: LGKBFQLMFPCQIE-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and structural characterization of sulfonamide derivatives, which are notable for their potential applications in medicinal chemistry. For instance, research on the synthesis of sulfonamides with specific substituents has demonstrated their relevance in developing antagonists for CCR5, a co-receptor for HIV-1, highlighting their potential in HIV-1 prevention strategies (Cheng De-ju, 2015). Another study involved the electrochemical synthesis of complexes using 2-(2-pyridyl)-N-tosylethylamine, showcasing the chemical's versatility in forming metal complexes with potential applications in catalysis and material science (Mari´a L. Dura´n et al., 1997).

Antimicrobial Activity

Certain derivatives have been synthesized and evaluated for their antimicrobial properties. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a base for developing new antimicrobial agents (A.O. Ijuomah et al., 2022).

Catalysis

The compound and its derivatives have also been explored in the context of catalysis. Research on Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones demonstrated the efficiency and versatility of these complexes in catalytic reactions, which could be applied in the synthesis of pharmaceuticals and fine chemicals (A. Ruff et al., 2016).

Corrosion Inhibition

The derivatives of this compound have been investigated for their efficacy as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives have shown promising results in inhibiting the corrosion of iron, which could have significant implications for the protection of metals in industrial applications (S. Kaya et al., 2016).

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)15-4-6-16(7-5-15)27(25,26)23-13-14-8-11-24(12-9-14)17-3-1-2-10-22-17/h1-7,10,14,23H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKBFQLMFPCQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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